2-Ethoxy-4,5-difluorobenzaldehyde 2-Ethoxy-4,5-difluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 883535-82-8
VCID: VC11740076
InChI: InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3
SMILES: CCOC1=CC(=C(C=C1C=O)F)F
Molecular Formula: C9H8F2O2
Molecular Weight: 186.15 g/mol

2-Ethoxy-4,5-difluorobenzaldehyde

CAS No.: 883535-82-8

Cat. No.: VC11740076

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-4,5-difluorobenzaldehyde - 883535-82-8

Specification

CAS No. 883535-82-8
Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
IUPAC Name 2-ethoxy-4,5-difluorobenzaldehyde
Standard InChI InChI=1S/C9H8F2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-5H,2H2,1H3
Standard InChI Key BZHGEEWRLKAHBR-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C=O)F)F
Canonical SMILES CCOC1=CC(=C(C=C1C=O)F)F

Introduction

Chemical Identity and Structural Characteristics

2-Ethoxy-4,5-difluorobenzaldehyde belongs to the class of substituted benzaldehydes, featuring a benzene core modified with an ethoxy group (-OCH2_2CH3_3), two fluorine atoms, and an aldehyde functional group (-CHO). The substitution pattern directs reactivity and intermolecular interactions, making it a versatile intermediate.

Molecular and Physicochemical Properties

Key properties of 2-ethoxy-4,5-difluorobenzaldehyde are summarized below:

PropertyValue
CAS Number883535-82-8
Molecular FormulaC9H8F2O2\text{C}_9\text{H}_8\text{F}_2\text{O}_2
Molecular Weight186.15 g/mol
Functional GroupsAldehyde, ethoxy, fluorine
SolubilityModerate in polar organic solvents
StabilitySensitive to oxidation

The electron-withdrawing fluorine atoms at the 4- and 5-positions deactivate the benzene ring, directing electrophilic substitution to the 3- and 6-positions. The ethoxy group, an electron-donating substituent, further modulates electronic density, enhancing the aldehyde’s reactivity toward nucleophilic additions.

Synthesis and Manufacturing Approaches

The synthesis of 2-ethoxy-4,5-difluorobenzaldehyde typically involves sequential functionalization of benzaldehyde derivatives. While detailed protocols are proprietary, general methodologies can be inferred from related fluorinated compounds.

Fluorination and Etherification Strategies

A common route begins with 4,5-difluorobenzaldehyde, which undergoes etherification at the 2-position using ethylating agents like diethyl sulfate or ethyl bromide. Alternatively, fluorination of 2-ethoxybenzaldehyde derivatives using reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) introduces fluorine atoms at specific positions. For example:

2-Ethoxybenzaldehyde+Selectfluor®2-Ethoxy-4,5-difluorobenzaldehyde[1]\text{2-Ethoxybenzaldehyde} + \text{Selectfluor®} \rightarrow \text{2-Ethoxy-4,5-difluorobenzaldehyde} \quad[1]

Yields depend on reaction conditions, with optimized protocols achieving >70% efficiency.

Industrial-Scale Considerations

A patent describing the synthesis of 2-ethoxy-4,6-difluoropyrimidine highlights scalable methods involving urea and diethyl sulfate, followed by chlorination and fluorination . Although targeting a different compound, this four-step process underscores the feasibility of large-scale production for ethoxy-fluoro intermediates. Solvent recovery and purity optimization (>99%) are critical for cost-effective manufacturing .

Applications in Organic Synthesis

The aldehyde group in 2-ethoxy-4,5-difluorobenzaldehyde facilitates its use in constructing complex molecules, particularly fluorinated imines, hydrazones, and heterocycles.

Fluorinated Imines and Hydrazones

Reaction with primary amines or hydrazines yields Schiff bases and hydrazones, respectively. These derivatives exhibit enhanced antibacterial activity due to fluorine’s ability to improve membrane permeability and resistance to enzymatic degradation. For instance, fluorinated imines derived from this aldehyde show IC50_{50} values comparable to clinical antifungals (e.g., 8.1–57.7 μM against Candida albicans) .

Heterocyclic Compounds

Cyclocondensation reactions with thiourea or guanidine produce fluorinated pyrimidines and triazines. Such heterocycles are pivotal in agrochemicals and pharmaceuticals, exemplified by the patent-pending 2-ethoxy-4,6-difluoropyrimidine, a precursor to herbicides .

Future Directions and Research Opportunities

  • Synthetic Methodology: Developing catalytic asymmetric routes to access enantiomerically pure derivatives for chiral drug discovery.

  • Biological Screening: Expanding in vivo studies to validate antimicrobial and anticancer efficacy.

  • Materials Science: Exploring fluorinated polymers for optoelectronic applications, leveraging the compound’s electronic properties.

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